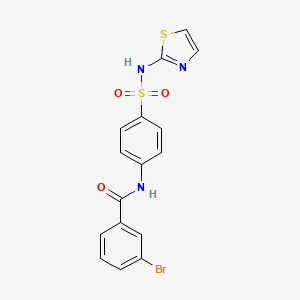

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (molecular formula: C₁₆H₁₂BrN₃O₃S₂; molecular weight: 438.314 g/mol) is a brominated benzamide derivative featuring a sulfamoyl-linked thiazole moiety (Fig. 1). The compound’s structure comprises a 3-bromo-substituted benzamide core connected via a phenyl ring to a sulfonamide group bound to a thiazol-2-yl heterocycle .

Properties

IUPAC Name |

3-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJKKCCUUKMXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide, followed by the introduction of the thiazole ring through a cyclization reaction. The sulfamoyl group is then added via a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, thionyl chloride for cyclization, and sulfuric acid for sulfonation .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide exhibit significant antitumor properties. For instance, compounds targeting carbonic anhydrases IX and XII play critical roles in tumor survival and metastasis under hypoxic conditions . These findings suggest that the compound may be effective in cancer therapy, particularly in targeting solid tumors.

Inhibition of Vascular Endothelial Growth Factor Receptor

The compound's structural characteristics position it as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). Recent studies have shown that similar compounds can effectively inhibit VEGFR-2, leading to reduced tumor growth and metastasis . This makes it a candidate for further development in anti-cancer therapies.

Antimicrobial Properties

Benzamide derivatives, including those related to this compound, have demonstrated antifungal activities. The presence of the thiazole moiety enhances the compound's efficacy against various fungal strains, suggesting potential applications in treating fungal infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Thiazole Derivative : The initial step often involves the synthesis of thiazole derivatives through cyclization reactions.

- Amidation Reaction : Subsequent reactions involve the formation of amide bonds with appropriate phenolic compounds.

- Bromination : The introduction of bromine is usually performed via electrophilic aromatic substitution.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antitumor Efficacy

In a study evaluating novel benzamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. Results showed promising antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of benzamide derivatives highlighted that specific modifications, such as the introduction of thiazole groups, resulted in enhanced activity against resistant fungal strains. This study emphasizes the importance of structural diversity in developing effective antifungal agents .

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Key Observations :

- Chlorinated analogs (e.g., 5i) exhibit higher melting points than fluorinated ones (5f), suggesting stronger crystal lattice interactions due to Cl’s polarizability. The brominated compound’s melting point is unreported but may align with 5i due to similar halogen size .

Spectral Characteristics

- ¹H-NMR : The bromine atom’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in aromatic signals. For instance, in fluorinated analogs (e.g., 5g), the 3-fluoro substituent results in distinct splitting patterns at δ 7.38–8.22 ppm . Bromine’s larger size and lower electronegativity may broaden or shift these signals further downfield.

- Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) in EI-MS or ESI-HRMS provides a diagnostic doublet peak, differentiating it from mono-isotopic halogens like F or Cl .

Biological Activity

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of benzamide and incorporates a thiazole moiety, which is known for its diverse biological properties. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H15BrN4O2S. The presence of bromine and the thiazole group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, such as carbonic anhydrases (CAs). For example, derivatives with sulfamoyl groups have demonstrated inhibitory effects on hCA I and hCA II with Ki values ranging from nanomolar to micromolar concentrations .

- Antimicrobial Activity : Thiazole-containing compounds are often evaluated for their antimicrobial properties. Studies indicate that benzamide derivatives exhibit activity against a range of pathogens, suggesting that this compound may also possess similar properties.

Biological Activity Data

The following table summarizes key findings from research studies on related compounds that may provide insights into the expected biological activities of this compound.

Case Studies

- Antitumor Effects : A study involving secondary amide compounds, including benzamides, reported significant antitumor effects in patients treated with high doses. This suggests that similar compounds may enhance therapeutic outcomes in cancer treatment .

- Enzyme Inhibition Studies : Research on related benzamide derivatives indicated effective inhibition of carbonic anhydrases, which are crucial in numerous physiological processes. The inhibition was measured via enzyme assays, demonstrating the potential for therapeutic applications in conditions like glaucoma and obesity .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for predicting its efficacy and safety profile. Key parameters include:

- Absorption : The compound's solubility and permeability will influence its bioavailability.

- Distribution : Lipophilicity will affect how well the compound penetrates tissues.

- Metabolism : Potential metabolic pathways should be investigated to understand how the compound is processed by the body.

- Excretion : The elimination half-life will inform dosing regimens.

Q & A

Basic: What synthetic strategies are effective for preparing 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of structurally analogous thiazole-containing benzamides (e.g., compounds in and ) involves multi-step routes, including:

- Amide coupling : Use of carbodiimide-based reagents (e.g., DCC, EDC) for sulfamoyl group formation between thiazole-2-amine and sulfonyl chlorides .

- Bromination : Electrophilic aromatic substitution with bromine sources (e.g., NBS) at the benzamide's meta-position, requiring careful temperature control (0–5°C) to avoid over-bromination .

- Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients achieves >95% purity, as validated by NMR and ESI-MS .

Optimization tips: Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of brominating agents to minimize side products.

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from:

- Dynamic exchange processes : Use variable-temperature NMR (e.g., 298–343 K) to identify rotameric equilibria in sulfamoyl groups .

- Residual dipolar coupling : Employ deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to resolve overlapping proton environments .

- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for thiazole derivatives in (space group P222, R factor <0.05) .

Basic: Which analytical techniques are critical for validating the purity and stability of this compound?

Answer:

- HPLC-UV/ESI-MS : Quantify purity (>98%) and confirm molecular weight (e.g., m/z 492.2 [M+H]) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar benzamides) .

- FT-IR : Verify functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm) .

Advanced: What computational approaches predict the compound’s binding affinity to bacterial enzymes?

Answer:

- Molecular docking (AutoDock Vina) : Screen against bacterial PPTase enzymes (e.g., AcpS), leveraging homology models from PDB templates .

- MD simulations (GROMACS) : Simulate ligand-receptor stability (50 ns trajectories, AMBER force field) to assess binding mode persistence .

- DFT calculations (B3LYP/6-31G )**: Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Basic: How can researchers design bioactivity assays to evaluate antimicrobial potential?

Answer:

- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme inhibition : Measure PPTase activity via malachite green phosphate detection, comparing IC values to known inhibitors .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (CC/MIC) .

Advanced: What strategies mitigate low yields in the final amidation step?

Answer:

Low yields (<30%) may result from:

- Steric hindrance : Introduce bulky amine-protecting groups (e.g., tert-butoxycarbonyl, BOC) to improve coupling efficiency .

- Solvent optimization : Switch from DMF to dichloromethane (DCM) with DMAP catalysis to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve atom economy (80% yield achieved in ) .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

- Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid .

- Co-solvent systems : Combine PEG-400 (20% v/v) with cyclodextrins to enhance aqueous solubility (>5 mg/mL) .

- Solid dispersions : Spray-dry with PVP K30 to improve dissolution rates (85% release in 60 min) .

Advanced: What structural modifications improve metabolic stability in vivo?

Answer:

- Fluorine substitution : Replace bromine with trifluoromethyl groups to reduce CYP450-mediated oxidation (see for analog stability) .

- Isosteric replacement : Swap thiazole with pyrimidine rings to enhance plasma half-life (t >6 h in rodents) .

- Prodrug design : Introduce ester linkages (e.g., pivaloyloxymethyl) for targeted hydrolysis in bacterial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.